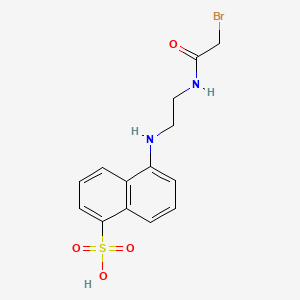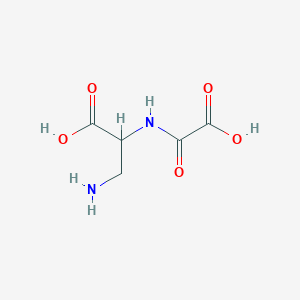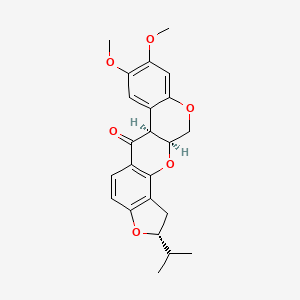
Dihydrorotenone
Vue d'ensemble
Description
La dihydroroténone est un composé naturel dérivé de la roténone, un insecticide botanique bien connu. C'est un puissant inhibiteur mitochondrial qui a été largement utilisé dans l'industrie agricole comme pesticide naturel. La dihydroroténone est connue pour sa capacité à induire l'apoptose dans les cellules plasmatiques humaines en déclenchant le stress du réticulum endoplasmique et en activant la voie de signalisation p38 .
Applications De Recherche Scientifique
La dihydroroténone a plusieurs applications en recherche scientifique, notamment :
Chimie : Utilisé comme composé modèle pour étudier les mécanismes de l'inhibition mitochondriale et du stress oxydatif.
Biologie : Employé dans des études investiguant les effets du dysfonctionnement mitochondrial sur les processus cellulaires.
Médecine : Étudié pour son rôle potentiel dans l'induction de l'apoptose dans les cellules cancéreuses et ses implications dans les maladies neurodégénératives telles que la maladie de Parkinson.
Industrie : Utilisé comme pesticide naturel en agriculture biologique et comme outil pour étudier l'impact environnemental des insecticides botaniques
Mécanisme d'action
La dihydroroténone exerce ses effets en inhibant le complexe I mitochondrial, également connu sous le nom de NADH:ubiquinone oxydoréductase. Cette inhibition conduit à une diminution du potentiel membranaire mitochondrial, entraînant la production d'espèces réactives de l'oxygène et l'induction du stress oxydatif. Le composé déclenche également le stress du réticulum endoplasmique et active la voie de signalisation p38, conduisant à l'apoptose dans les cellules plasmatiques humaines .
Safety and Hazards
Orientations Futures
The future directions for Dihydrorotenone research could involve further elucidation of its mechanism of action at the insect receptor level and the design of even more effective insecticides . Additionally, the potential toxicity of this compound to other systems beyond its use as a pesticide could be a focus of future research .
Mécanisme D'action
Target of Action
Dihydrorotenone primarily targets the mitochondria . It is a potent mitochondrial inhibitor , specifically inhibiting the mitochondrial electron transport chain complex I . This complex plays a crucial role in cellular respiration, a process vital for energy production within cells.
Mode of Action
This compound interacts with its targets by impairing mitochondrial function, which leads to a decrease in mitochondrial membrane potential . This impairment triggers the unfolded protein response (UPR) and endoplasmic reticulum (ER) stress .
Pharmacokinetics
It is known that this compound is a potent mitochondrial inhibitor, suggesting that it can readily cross cell membranes to reach its primary site of action .
Result of Action
The action of this compound at the cellular level results in cell apoptosis . This is primarily due to the ER stress triggered by mitochondrial dysfunction . The activation of the p38 signaling pathway also plays a role in this process .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, this compound is sensitive to air and light, usually decomposing with a change of color from yellow to deep red . This decomposition, which leads to the formation of this compound and water, has also been reported to be related to a loss of insecticidal activity .
Analyse Biochimique
Biochemical Properties
Dihydrorotenone plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. One of its primary interactions is with the NADH: ubiquinone reductase (Complex I) of the electron transport chain. This compound binds specifically to this enzyme, inhibiting its activity and leading to a decrease in mitochondrial membrane potential . This interaction is crucial as it disrupts the normal function of the electron transport chain, leading to impaired ATP production and increased generation of reactive oxygen species .
Cellular Effects
This compound exerts profound effects on various cell types and cellular processes. In human plasma cells, this compound induces apoptosis by triggering endoplasmic reticulum stress and activating the p38 signaling pathway . This compound also impairs mitochondrial function, leading to decreased mitochondrial membrane potential and subsequent activation of the unfolded protein response (UPR) and endoplasmic reticulum stress . These cellular effects highlight the compound’s potential to disrupt normal cell function and induce cell death.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the rotenone site of Complex I in the electron transport chain, inhibiting its activity and leading to a decrease in ATP production . This inhibition results in the generation of reactive oxygen species and the onset of inflammatory processes . Additionally, this compound activates the p38 signaling pathway, which plays a crucial role in inducing apoptosis in human plasma cells . These molecular interactions underscore the compound’s ability to disrupt cellular energy metabolism and induce cell death.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is sensitive to air and light, leading to its decomposition and a subsequent loss of insecticidal activity . This decomposition results in the formation of this compound and water . Over time, the stability and degradation of this compound can influence its long-term effects on cellular function. Studies have shown that prolonged exposure to this compound can lead to sustained mitochondrial dysfunction and increased cell death .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In studies involving rodents, varying doses of this compound have been shown to induce different levels of toxicity. Higher doses of the compound result in more pronounced mitochondrial dysfunction and increased cell death . Additionally, threshold effects have been observed, where lower doses may not elicit significant toxic effects, while higher doses lead to severe adverse effects . These findings highlight the importance of dosage considerations when evaluating the compound’s effects in animal models.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interaction with hepatic microsomal enzymes. In the liver, this compound undergoes oxidation and O-demethylation, leading to the formation of various metabolites . These metabolic processes are crucial for the compound’s detoxification and elimination from the body. Additionally, this compound’s interaction with enzymes such as NADH: ubiquinone reductase plays a significant role in its metabolic effects .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound’s high lipophilicity allows it to cross the blood-brain barrier and accumulate in subcellular organelles . This compound’s interaction with transporters and binding proteins further influences its localization and accumulation within cells . These transport and distribution mechanisms are essential for understanding the compound’s overall effects on cellular function.
Subcellular Localization
This compound’s subcellular localization plays a critical role in its activity and function. The compound primarily localizes to the mitochondria, where it exerts its inhibitory effects on Complex I of the electron transport chain . This localization is facilitated by the compound’s lipophilicity and its ability to cross cellular membranes . Additionally, this compound’s interaction with specific targeting signals and post-translational modifications may direct it to other subcellular compartments, further influencing its activity and function .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La dihydroroténone peut être synthétisée par réduction de la roténone. Le processus de réduction implique l'utilisation d'hydrogène gazeux en présence d'un catalyseur au palladium. La réaction est généralement réalisée dans des conditions douces, la température étant maintenue à environ 25 °C à 30 °C. La réaction donne la dihydroroténone sous forme de solide blanc à blanc cassé .
Méthodes de production industrielle
La production industrielle de dihydroroténone suit une voie de synthèse similaire à celle décrite ci-dessus. Le procédé implique une hydrogénation à grande échelle de la roténone en utilisant du palladium sur carbone comme catalyseur. La réaction est réalisée dans un réacteur d'hydrogénation et le produit est purifié par cristallisation et filtration pour obtenir de la dihydroroténone de haute pureté .
Analyse Des Réactions Chimiques
Types de réactions
La dihydroroténone subit plusieurs types de réactions chimiques, notamment :
Oxydation : La dihydroroténone peut être oxydée pour former divers produits d'oxydation.
Réduction : Le composé peut être réduit davantage pour former des dérivés plus réduits.
Substitution : La dihydroroténone peut subir des réactions de substitution, en particulier au niveau des groupes méthoxy.
Réactifs et conditions courants
Oxydation : Les oxydants courants incluent le permanganate de potassium et le trioxyde de chrome. Les réactions sont généralement réalisées en milieu acide ou neutre.
Réduction : L'hydrogène gazeux en présence de catalyseurs au palladium ou au platine est couramment utilisé pour les réactions de réduction.
Substitution : Les réactions de substitution impliquent souvent des nucléophiles tels que des ions hydroxyde ou des amines en milieu basique.
Principaux produits formés
Les principaux produits formés à partir de ces réactions comprennent divers dérivés oxydés et réduits de la dihydroroténone, ainsi que des composés substitués avec différents groupes fonctionnels .
Comparaison Avec Des Composés Similaires
Composés similaires
Roténone : Le composé parent de la dihydroroténone, connu pour ses puissantes propriétés insecticides.
Amorphigénine : Un composé roténoïde avec une activité insecticide similaire.
Amorphigénol : Un autre roténoïde présentant des similitudes structurales avec la dihydroroténone
Unicité
La dihydroroténone est unique dans sa capacité à induire l'apoptose par l'activation de la voie de signalisation p38, un mécanisme qui n'est pas couramment observé dans d'autres roténoïdes. De plus, son rôle d'inhibiteur mitochondrial en fait un outil précieux pour étudier le dysfonctionnement mitochondrial et ses implications dans diverses maladies .
Propriétés
IUPAC Name |
(1S,6R,13S)-16,17-dimethoxy-6-propan-2-yl-2,7,20-trioxapentacyclo[11.8.0.03,11.04,8.014,19]henicosa-3(11),4(8),9,14,16,18-hexaen-12-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24O6/c1-11(2)16-8-14-15(28-16)6-5-12-22(24)21-13-7-18(25-3)19(26-4)9-17(13)27-10-20(21)29-23(12)14/h5-7,9,11,16,20-21H,8,10H2,1-4H3/t16-,20-,21+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTFARBHXORYQBF-HBGVWJBISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CC2=C(O1)C=CC3=C2OC4COC5=CC(=C(C=C5C4C3=O)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H]1CC2=C(O1)C=CC3=C2O[C@@H]4COC5=CC(=C(C=C5[C@@H]4C3=O)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5041227 | |
| Record name | 1',2'-Dihydrorotenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5041227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
396.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6659-45-6 | |
| Record name | (2R,6aS,12aS)-1,2,12,12a-Tetrahydro-8,9-dimethoxy-2-(1-methylethyl)[1]benzopyrano[3,4-b]furo[2,3-h][1]benzopyran-6(6aH)-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6659-45-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1',2'-Dihydrorotenone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006659456 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dihydrorotenone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=351138 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Dihydrorotenone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53866 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1',2'-Dihydrorotenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5041227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DIHYDROROTENONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/538CX0LPPO | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


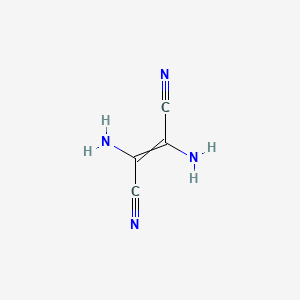
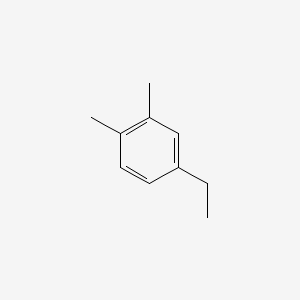
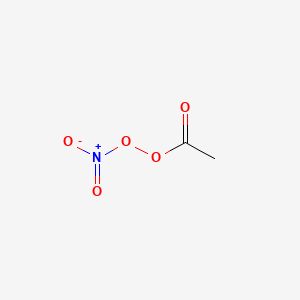
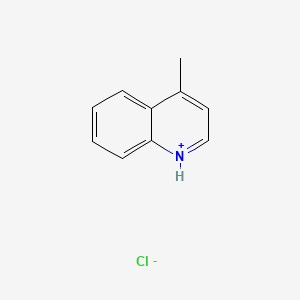
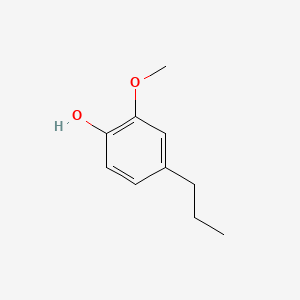

![Ethyl 7-amino-2-(4-tert-butylphenyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B1219969.png)
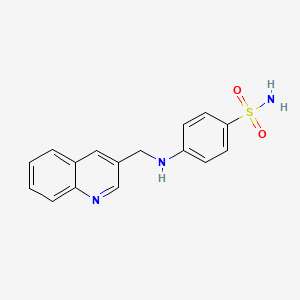


![3-{[(2,3-Dihydroxypropoxy)(hydroxy)phosphoryl]oxy}-2-(pentadecanoyloxy)propyl pentadecanoate](/img/structure/B1219976.png)
